molecular formula C10H8ClFO3 B1442092 Ethyl 6-chloro-2-fluoro-3-formylbenzoate CAS No. 1294496-84-6

Ethyl 6-chloro-2-fluoro-3-formylbenzoate

Cat. No. B1442092
M. Wt: 230.62 g/mol
InChI Key: KJQFJDVYEHDEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-2-fluoro-3-formylbenzoate is a chemical compound with the molecular formula C10H8ClFO3 . It has an average mass of 230.620 Da and a monoisotopic mass of 230.014603 Da . This compound is also known by its synonyms ethyl 2-chloro-5-formyl-6-fluorobenzote and benzoic acid, 6-chloro-2-fluoro-3-formyl-, ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 6-chloro-2-fluoro-3-formylbenzoate consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 3 oxygen atoms . Unfortunately, the specific structural details or a visual representation of the molecule are not provided in the search results.


Physical And Chemical Properties Analysis

Ethyl 6-chloro-2-fluoro-3-formylbenzoate has a molecular weight of 230.62 . Additional physical and chemical properties such as boiling point, melting point, solubility, and more are not provided in the search results.

Scientific Research Applications

Structural Modification and Synthesis

  • Ethyl 6-chloro-2-fluoro-3-formylbenzoate in the Synthesis of Analogues and Derivatives

    This compound has been utilized in the structural modification and synthesis of various analogues and derivatives. For instance, it was involved in the preparation of ofloxacin analogs, showcasing its role in the development of potential therapeutic agents (Rádl et al., 1991). Additionally, it played a part in the synthesis of novel compounds designed as cytotoxic agents, demonstrating its importance in the field of medicinal chemistry (Gündoğdu et al., 2017).

  • Use in Synthesis of Heterocyclic Compounds

    Ethyl 6-chloro-2-fluoro-3-formylbenzoate has been instrumental in the synthesis of heterocyclic compounds, such as pyrazole- and isoxazole-based heterocycles. These compounds have been explored for their antiviral and cytotoxic activities, further highlighting the compound's significance in pharmaceutical research (Dawood et al., 2011).

  • Role in the Synthesis of Fluorinated Compounds

    It has been used in the synthesis of various fluorinated compounds, indicating its utility in the creation of compounds with potential applications in different scientific domains (Czaban-Jóźwiak et al., 2016).

Applications in Material Science and Chemistry

  • Formation of Crystalline Structures and Their Characterization

    Ethyl 6-chloro-2-fluoro-3-formylbenzoate has been involved in the formation of complex crystalline structures, which have been characterized using advanced techniques like synchrotron X-ray powder diffraction. This demonstrates the compound's relevance in material science and its contribution to the understanding of molecular and crystalline structures (Gündoğdu et al., 2017).

  • Influence in Fluorescence Studies

    The compound has played a role in the synthesis and study of new compounds with fluorescence properties, indicating its potential application in biochemistry and medicine for studying various biological systems (Mahadevan et al., 2014).

properties

IUPAC Name

ethyl 6-chloro-2-fluoro-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c1-2-15-10(14)8-7(11)4-3-6(5-13)9(8)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQFJDVYEHDEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloro-2-fluoro-3-formylbenzoate

Synthesis routes and methods I

Procedure details

To a cold solution of ethyl 2-chloro-6-fluorobenzoate (0.500 g, 24.7 mmol) in THF (35 mL) was added LDA (6.6 g, 61.8 mmol) at −78° C. The reaction mixture was stirred for 2 h at same temperature, followed by addition of DMF (2.7 g, 37 mmol). The reaction mixture was further stirred for 2 h at same temperature. The reaction mass was quenched in dilute HCl, extracted with ethyl acetate and concentrated to afford crude product which was further purified by column chromatography eluting with EtOAC: pet. ether to afford 2.00 g of pure product. 1H NMR (300 MHz, DMSO d6): δ 1.31 (t, 3H), 4.42 (q, 2H), 7.94-7.99 (m, 2H), 10.14 (s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution DIPEA (6.6 mL, 46.0 mmol) in THF (15 mL) was added nBuLi (27 mL, 43.0 mmol, 1.6 M in hexane) at −78° C. and the reaction mixture was warmed to 0° C. over a period of 1 h. Then the reaction mixture was cooled to −78° C. and a solution of ethyl 2-chloro-6-fluorobenzoate (3.50 g, 19.0 mmol) in THF (56 mL) was added to the reaction mixture dropwise over 30 mins. The resulting mixture was stirred at −78° C. for 2 h before DMF (14 mL, 186 mmol) was added to the reaction mixture. The resulting mixture was stirred at −78° C. for 1 h and then gradually warmed to 0° C. over 1 h. The reaction mass was quenched with 10% aq. AcOH and was extracted with EtOAc. The organic layer was washed with water and brine, separated, dried, filtered and concentrated to provide ethyl 6-chloro-2-fluoro-3-formylbenzoate. 1H NMR (300 MHz, DMSO-d6): δ 10.27 (s, 1H), 8.05-8.00 (t, J=7.8 Hz, 1H), 7.72-7.69 (d, J=8.4 Hz, 1H), 4.53-4.46 (q, J=6.9, 14.4 Hz, 2H), 1.41-1.37 (t, J=6.6 Hz, 3H). A mixture of ethyl 6-chloro-2-fluoro-3-formylbenzoate (4.04 g, 17.52 mmol) and hydroxylamine (50% aq, solution, 4.29 mL, 70 mmol) in MeOH (60 mL) was stirred at 55° C. for 1.5 h. Then the mixture was concentrated and the residue was diluted with EtOAc and was washed with water and brine. The organic layer was separated, dried, filtered and concentrated to provide ethyl 6-chloro-2-fluoro-3-((hydroxyimino)methyl)benzoate. 1H NMR (300 MHz, DMSO-d6): δ 11.89 (s, 1H), 8.20 (s, 1H), 7.88-7.83 (t, J=8.1 Hz, 1H), 7.49-7.46 (d, J=8.4 Hz, 1H), 4.44-4.37 (q, J=7.5, 14.1 Hz, 2H), 1.34-1.29 (t, J=7.2 Hz, 3H). A mixture of ethyl 6-chloro-2-fluoro-3-((hydroxyimino)methyl)benzoate (4.21 g, 17.14 mmol), Zn (4.48 g, 68.56 mmol), and 10N HCl in EtOH (51.42 mL, 514.2 mmol) in MeOH (200 mL) was heated at reflux for 3 h. Additional Zn (2.24 g, 34.25 mmol) was added to the reaction mixture and it was heated at reflux for 2 h and then stirred at rt for 16 h. Then the reaction mixture was concentrated. The residue was diluted with EtOAc and was treated with a saturated solution of NaHCO3. The mixture was filtered and the organic layer was separated, dried, filtered and concentrated to provide 3.5 g of the title product. 1H NMR (300 MHz, CDCl3): δ 7.54 (t, J=7.8 Hz, 1H), 7.28 (d, J=7.8 Hz, 1H), 4.45 (q, J=7.5, 14.1 Hz, 2H), 4.11 (d, J=3.6 Hz, 2H), 3.37 (br s, 2H), 1.40 (t, J=7.2 Hz, 3H).
Name
Quantity
6.6 mL
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
56 mL
Type
solvent
Reaction Step Two
Name
Quantity
14 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloro-2-fluoro-3-formylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-chloro-2-fluoro-3-formylbenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-chloro-2-fluoro-3-formylbenzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 6-chloro-2-fluoro-3-formylbenzoate
Reactant of Route 5
Ethyl 6-chloro-2-fluoro-3-formylbenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-chloro-2-fluoro-3-formylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.